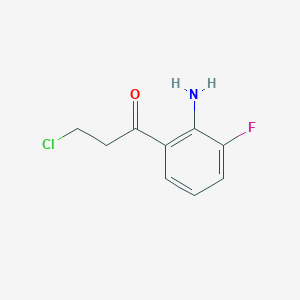
1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one is a chemical compound characterized by the presence of an amino group, a fluorine atom, and a chlorine atom attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-fluorobenzonitrile with appropriate reagents to introduce the chloropropanone moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
1-(2-Amino-3-fluorophenyl)ethan-1-one: Similar in structure but lacks the chloropropanone moiety.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the fluorine atom.
Uniqueness: 1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Activité Biologique
1-(2-Amino-3-fluorophenyl)-3-chloropropan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClFNO, with a molecular weight of approximately 215.65 g/mol. The compound features an amino group, a fluorine atom, and a chloropropanone moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its binding affinity to enzymes and receptors.
- Halogen Bonding : The presence of fluorine and chlorine allows the compound to engage in halogen bonding, which can modulate the activity of target proteins.
- Electrophilic Reactions : The chloropropanone moiety may participate in electrophilic reactions, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.13 |
| HeLa (Cervical Cancer) | 4.5 |
| HCT-116 (Colon Cancer) | 2.84 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Preliminary findings indicate that it may inhibit enzymes involved in metabolic pathways relevant to cancer progression and other diseases. Further research is required to elucidate the specific enzymes affected and the implications for therapeutic applications .
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines. The study demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with flow cytometry assays confirming its ability to induce apoptosis via increased caspase activity. These findings support the potential use of this compound as a lead in anticancer drug development .
Propriétés
Formule moléculaire |
C9H9ClFNO |
|---|---|
Poids moléculaire |
201.62 g/mol |
Nom IUPAC |
1-(2-amino-3-fluorophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClFNO/c10-5-4-8(13)6-2-1-3-7(11)9(6)12/h1-3H,4-5,12H2 |
Clé InChI |
MOPBZIUPJKRVQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)N)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















